![molecular formula C13H12N4O B1397420 8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1202616-60-1](/img/structure/B1397420.png)
8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Overview
Description
“8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine” is a chemical compound that falls under the category of triazolopyridines . Triazolopyridines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of “8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine” can be inferred from its name. It contains a triazolopyridine core, which is a fused ring system containing a pyridine ring (a six-membered ring with one nitrogen atom) and a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms) .Scientific Research Applications
Drug Discovery
Triazole derivatives, including compounds like 8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine, are known for their broad applications in drug discovery due to their diverse biological activities. They can be designed to target various diseases, including cancer, by modifying their structure to improve selectivity and minimize side effects .
Organic Synthesis
These compounds can serve as building blocks in organic synthesis, providing a pathway to create complex molecules with potential therapeutic effects. Their versatility allows for the development of new synthetic methodologies .
Polymer Chemistry
In polymer chemistry, triazole derivatives can be used to modify polymers or create new polymer structures with enhanced properties like thermal stability or mechanical strength .
Supramolecular Chemistry
The unique structure of triazole derivatives makes them suitable for use in supramolecular chemistry, where they can form host-guest complexes with other molecules, leading to potential applications in drug delivery systems .
Bioconjugation
These compounds can be used in bioconjugation techniques to attach biomolecules to various surfaces or to each other, which is useful in the development of biosensors and diagnostic tools .
Chemical Biology
In chemical biology, triazole derivatives can be utilized to study biological processes at the molecular level, aiding in the understanding of disease mechanisms and the discovery of new drug targets .
Fluorescent Imaging
Due to their fluorescent properties, some triazole derivatives can be used in imaging techniques to visualize biological processes or structures within cells .
Material Science
Future Directions
properties
IUPAC Name |
8-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-5-2-4-9(8-10)11-6-3-7-17-12(11)15-13(14)16-17/h2-8H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEDOOHQGPCQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CN3C2=NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202813 | |
Record name | 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1202616-60-1 | |
Record name | 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202616-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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